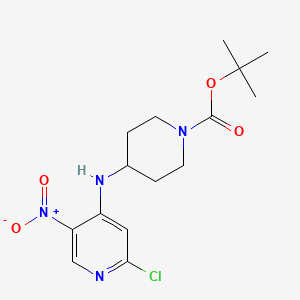
tert-Butyl 4-((2-chloro-5-nitropyridin-4-yl)amino)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethylethyl 4-[(2-chloro-5-nitro-4-pyridinyl)amino]-1-piperidinecarboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a pyridine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 4-[(2-chloro-5-nitro-4-pyridinyl)amino]-1-piperidinecarboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyridine ring, and the incorporation of the nitro and chloro groups. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Ring: This step may involve coupling reactions such as Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions.
Incorporation of Functional Groups: The nitro and chloro groups can be introduced through nitration and halogenation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl 4-[(2-chloro-5-nitro-4-pyridinyl)amino]-1-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could yield various substituted derivatives.
Scientific Research Applications
1,1-Dimethylethyl 4-[(2-chloro-5-nitro-4-pyridinyl)amino]-1-piperidinecarboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may focus on its potential therapeutic applications, such as its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl 4-[(2-chloro-5-nitro-4-pyridinyl)amino]-1-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The nitro and chloro groups, as well as the piperidine and pyridine rings, contribute to its reactivity and binding affinity. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting signal transduction pathways.
Modulating Gene Expression: Influencing transcriptional and translational processes.
Comparison with Similar Compounds
1,1-Dimethylethyl 4-[(2-chloro-5-nitro-4-pyridinyl)amino]-1-piperidinecarboxylate can be compared with other similar compounds, such as:
N- {4-chloro-2- [ (1-oxido-4-pyridinyl)carbonyl]phenyl}-4- (1,1-dimethylethyl) benzenesulfonamide: This compound shares structural similarities but differs in its functional groups and overall reactivity.
Other Piperidine Derivatives: Compounds with similar piperidine rings but different substituents can be compared to highlight the unique properties of 1,1-Dimethylethyl 4-[(2-chloro-5-nitro-4-pyridinyl)amino]-1-piperidinecarboxylate.
Properties
Molecular Formula |
C15H21ClN4O4 |
|---|---|
Molecular Weight |
356.80 g/mol |
IUPAC Name |
tert-butyl 4-[(2-chloro-5-nitropyridin-4-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H21ClN4O4/c1-15(2,3)24-14(21)19-6-4-10(5-7-19)18-11-8-13(16)17-9-12(11)20(22)23/h8-10H,4-7H2,1-3H3,(H,17,18) |
InChI Key |
YRLSOJYUSVBTAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC(=NC=C2[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















